molecular formula C17H16ClN3O4S B2728974 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034313-24-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2728974
M. Wt: 393.84
InChI Key: GFGDIZORMSFXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.


Scientific Research Applications

Structural Insights and Synthesis Methods

Synthesis and Characterization Techniques

The compound's structural features, including the presence of oxalamide groups and thiophene rings, suggest it could be synthesized using techniques similar to those described for bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which have shown potent anti-tumor activities (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016). This approach might involve reactions with hydrazonoyl halides or ethyl chloroacetate to introduce oxalamide functionalities.

Crystal Structure Analysis

The detailed study of similar compounds, such as N,N'-bis(substituted)oxamides, reveals the potential for forming supramolecular structures through hydrogen bonding, which could be relevant for the development of novel materials or drug delivery systems (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Biological Activities and Potential Applications

Anticancer Potential

The synthesis of compounds with thiophene moieties has led to the discovery of potential anti-tumor agents, suggesting that similar structures could exhibit promising biological activities. For example, bis-pyrazolyl-thiazoles with thiophene rings have shown significant anti-tumor activity, highlighting the therapeutic potential of structurally related compounds (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Catalytic Applications

The use of oxalamide and related compounds in catalysis, particularly in coupling reactions, suggests potential applications in organic synthesis and pharmaceutical manufacturing. For instance, copper-catalyzed coupling reactions utilizing (hetero)aryl chlorides and amides have been facilitated by similar catalyst systems, indicating the compound's potential utility in synthetic chemistry (Subhadip De, Junli Yin, & D. Ma, 2017).

Safety And Hazards

This section would detail the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This section would discuss potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-12-4-3-11(9-19)13(8-12)21-17(24)16(23)20-10-14(25-6-5-22)15-2-1-7-26-15/h1-4,7-8,14,22H,5-6,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGDIZORMSFXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.